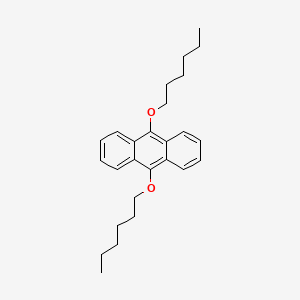![molecular formula C10H10O6S B14361913 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid CAS No. 92592-73-9](/img/structure/B14361913.png)
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It features a hydroxy group, a methanesulfonyl group, and a phenyl ring attached to a prop-2-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methanesulfonylation: The phenol derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The intermediate product is then hydroxylated using a suitable oxidizing agent.
Coupling Reaction: The final step involves a coupling reaction with prop-2-enoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3-Hydroxy-4-methoxyphenylpropionic acid: Similar structure but with a propionic acid backbone instead of prop-2-enoic acid.
Uniqueness
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
92592-73-9 |
|---|---|
分子式 |
C10H10O6S |
分子量 |
258.25 g/mol |
IUPAC 名称 |
3-(3-hydroxy-4-methylsulfonyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O6S/c1-17(14,15)16-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChI 键 |
MWWWAADFUHTTKB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
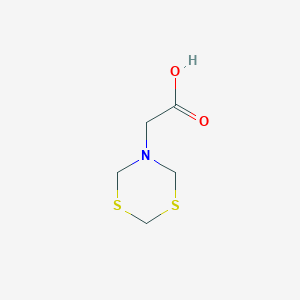
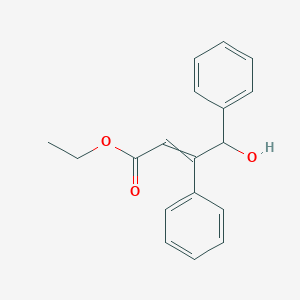
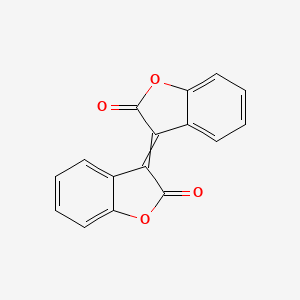
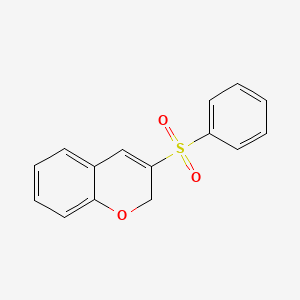
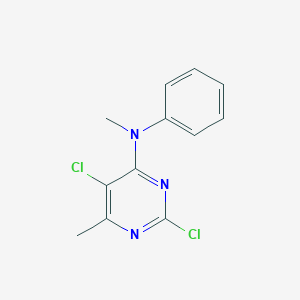
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
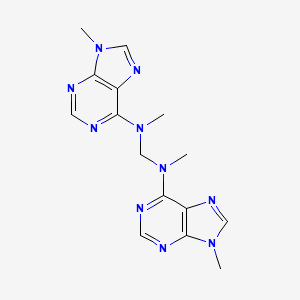
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
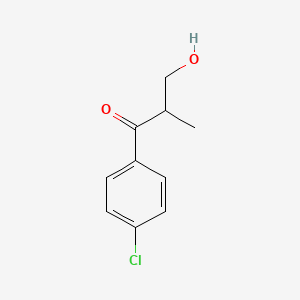
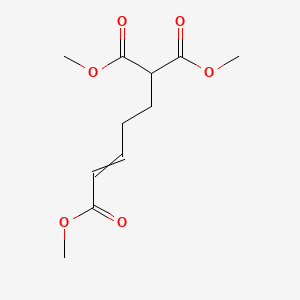
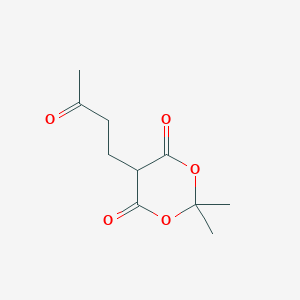
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
